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Compound of Interest

Compound Name: 2,6-Dibromo-4-iodophenol

CAS No.: 187407-15-4

Cat. No.: B3248515

Get Quote

Precision Characterization, Synthesis, and Orthogonal Reactivity in Drug Discovery

Executive Summary
2,6-Dibromo-4-iodophenol (CAS: 187407-15-4) represents a specialized class of tri-

halogenated phenols utilized primarily as a high-fidelity intermediate in medicinal chemistry and

agrochemical synthesis.[1] Its utility stems from the orthogonal reactivity of its halogen

substituents: the iodine atom at the para position is significantly more labile toward palladium-

catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) than the bromine atoms at the

ortho positions. This property allows for site-selective functionalization, making it a critical

scaffold for constructing complex biaryls and antioxidant pharmacophores.

This guide provides a definitive breakdown of its physicochemical properties, a self-validating

synthesis protocol, and critical analytical data for identification.

Physicochemical Profile
The molecular weight of 2,6-Dibromo-4-iodophenol is not a single static number in the

context of mass spectrometry due to the distinct isotopic signatures of bromine.
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Table 1: Core Chemical Data

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Isotopic Distribution (Mass Spectrometry Signature)
For researchers identifying this compound via LC-MS or GC-MS, the "Molecular Weight"

manifests as a distinct triplet pattern due to the two bromine atoms. Iodine is monoisotopic

(¹²⁷I).

M (376 m/z): Contains ⁷⁹Br + ⁷⁹Br (Relative Intensity: ~50%)[2]

M+2 (378 m/z): Contains ⁷⁹Br + ⁸¹Br (Relative Intensity: ~100%)

M+4 (380 m/z): Contains ⁸¹Br + ⁸¹Br (Relative Intensity: ~50%)[2]

Diagnostic Rule: Look for a 1:2:1 ratio in the molecular ion cluster. Any deviation suggests

mono-brominated impurities or loss of iodine.

Synthetic Methodology
While 2,6-dibromo-4-iodophenol can theoretically be accessed via bromination of 4-

iodophenol, this route is chemically flawed for high-purity applications. Bromine is a stronger

oxidant than iodine and can displace the iodine atom (halogen scrambling), leading to mixtures

of tribromophenol.

Recommended Route: Iodination of 2,6-Dibromophenol. This route leverages the open para

position, which is activated by the phenolic hydroxyl group.
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Protocol: Oxidative Iodination
Reagents: 2,6-Dibromophenol (1.0 eq), Potassium Iodide (KI, 1.1 eq), Hydrogen Peroxide

(H₂O₂, 30% aq, 1.2 eq), Methanol/Water (1:1).

Dissolution: Dissolve 2,6-dibromophenol in Methanol/Water mixture in a round-bottom flask.

Activation: Add Potassium Iodide (KI) and stir until dissolved.

Controlled Oxidation: Add H₂O₂ dropwise at 0°C.

Mechanism:[3] H₂O₂ oxidizes I⁻ to electrophilic I⁺ (or hypoiodous acid species) in situ.

Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC

(Hexane/EtOAc 8:2). The starting material (Rf ~0.6) should disappear, replaced by a slightly

lower Rf spot.

Quench: Add saturated Sodium Thiosulfate (Na₂S₂O₃) solution. This reduces unreacted

iodine (brown color) back to iodide (colorless), preventing over-iodination.

Workup: Acidify with 1M HCl to pH 3 (precipitates the phenol). Extract with Ethyl Acetate

(3x). Wash organic layer with Brine. Dry over Na₂SO₄.

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if high

purity (>99%) is required.

Synthesis Workflow Diagram
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To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.
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Click to download full resolution via product page

Figure 1: Step-by-step oxidative iodination workflow ensuring regiospecificity and high yield.

Analytical Characterization (Self-Validation)
To ensure the synthesized material is 2,6-Dibromo-4-iodophenol and not a scrambled

byproduct, verify using these spectral markers:

¹H NMR (400 MHz, CDCl₃ or DMSO-d₆)
Symmetry Check: The molecule has a plane of symmetry. You should observe only one

signal for the aromatic protons.

Chemical Shift: A singlet (s, 2H) appearing between δ 7.80 – 8.00 ppm.

Note: The protons are meta to the OH and ortho to the Iodine. The deshielding effect of

the halogens pushes the shift downfield compared to phenol.

Phenolic Proton: A broad singlet (s, 1H) around δ 5.5 – 6.0 ppm (solvent dependent;

disappears with D₂O shake).

¹³C NMR
Carbon Count: Expect only 4 distinct carbon signals due to symmetry.

C-OH (ipso to oxygen): ~150 ppm.
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C-Br (ortho): ~110 ppm.

C-H (meta): ~140 ppm.

C-I (para): ~80-90 ppm (significantly upfield due to the "Heavy Atom Effect" of Iodine).

Applications: Orthogonal Cross-Coupling
The primary value of 2,6-dibromo-4-iodophenol in drug discovery is its ability to undergo

sequential, site-selective coupling reactions. The C-I bond is weaker and more reactive than

the C-Br bond.

Reaction Logic
First Coupling (Site A): Pd-catalyzed reaction at RT or mild heat targets the 4-Iodo position.

Second Coupling (Site B/C): Harsher conditions (higher temp, specialized ligands like S-

Phos) activate the 2,6-Dibromo positions.

Chemoselectivity Diagram
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Figure 2: Chemoselective strategy utilizing the reactivity difference between Aryl-Iodide and

Aryl-Bromide bonds.
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Safety & Handling
Toxicity: Like most halogenated phenols, this compound is likely toxic if swallowed and a skin

irritant.[4] It acts as an uncoupler of oxidative phosphorylation in mitochondria (similar to 2,4-

dinitrophenol).

Storage: Light sensitive. Iodine-carbon bonds can undergo homolytic cleavage under UV

light. Store in amber vials at 2-8°C.

Disposal: Do not dispose of in general organic waste if possible; segregate as halogenated

waste to prevent corrosion of incinerators.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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